molecular formula C8H8N2 B182455 4,6-Dimethylnicotinonitrile CAS No. 6623-21-8

4,6-Dimethylnicotinonitrile

Cat. No. B182455
CAS RN: 6623-21-8
M. Wt: 132.16 g/mol
InChI Key: BZIDYPIJVCEUIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

A paper titled “New Synthesized Nicotinonitrile Derivatives as Effective Corrosion Inhibitors for Carbon Steel in Acidic Environment” discusses the synthesis of 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino) nicotinonitrile (DPAN) as new organic derivatives . These compounds were investigated as corrosion inhibitors for C-steel in 1 M HCl at various temperatures (25–45 °C) using chemical and electrochemical methods .


Chemical Reactions Analysis

The aforementioned paper also discusses the adsorption of inhibitors on the C-steel surface, which fits the Langmuir adsorption isotherm . Polarization curves showed that APTDN and DPAN are mixed corrosion inhibitors .

Scientific Research Applications

Corrosion Inhibition

4,6-Dimethylnicotinonitrile derivatives, such as 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino) nicotinonitrile (DPAN), have been explored as corrosion inhibitors for carbon steel in acidic environments. These compounds demonstrate effective corrosion inhibition properties and fit the Langmuir adsorption isotherm. Their efficiency has been validated using various chemical and electrochemical methods, supported by atomic force microscopy and X-ray photoelectron spectroscopy analyses (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).

Synthesis of Novel Heterocycles

Research has been conducted on the reaction of 2-chloronicotinonitrile with thioureas, leading to the synthesis of new heterocyclic compounds. This includes the development of the pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system, which opens up possibilities for creating novel molecular structures (Coppola & Shapiro, 1981).

Drug Design and Structural Analysis

The compound 4,6‐Dimethyl‐2‐(3‐(p‐tolyloxy)propoxy)nicotinonitrile has been studied for drug design, synthesis, crystallization, and structural analysis. Its binding affinity towards certain receptors was analyzed, indicating its potential in pharmaceutical applications (Dowarah et al., 2020).

Polymorphism in Medicinal Applications

Studies have focused on the polymorphic nature of certain 4,6-dimethylnicotinonitrile derivatives, revealing their varying medicinal properties. Polymorphic behavior has been visualized through X-ray and Hirshfeld analysis, and these compounds have shown moderate anti-inflammatory activities (Dubey et al., 2014).

Charge-Transfer Dynamics

Research into 4-(Dimethylamino)benzonitrile, a related compound, has shed light on charge-transfer dynamics, crucial for understanding electron transfer in molecular systems. This has implications in the fields of photochemistry and molecular electronics (Rhinehart, Challa, & McCamant, 2012).

Safety And Hazards

The safety data sheet for a related compound indicates that it is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful in contact with skin or if inhaled .

properties

IUPAC Name

4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIDYPIJVCEUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288107
Record name 4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylnicotinonitrile

CAS RN

6623-21-8
Record name 6623-21-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54160
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23 g of 2-chloro-3-cyano-4,6-dimethylpyridine are dissolved in 185 ml of concentrated hydrochloric acid and 240 ml of water. 25.4 g of tin metal are added and the mixture is brought to 100° C. The reaction is monitored by thin layer chromatography (TLC). When the reaction is complete, the mixture is allowed to return to room temperature and filtered and the filtrate is neutralized using sodium hydroxide solution. The mixture is extracted with methylene chloride and the combined organic phases are washed with saturated aqueous sodium bicarbonate solution and dried over anhydrous magnesium sulphate. The solution is concentrated to give 5-cyano-2,4-dimethyl-pyridine in the form of a yellow precipitate.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Name
Quantity
25.4 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
R Dubey, P Singh, AK Singh, MK Yadav… - Crystal growth & …, 2014 - ACS Publications
Weak noncovalent interactions are the basic forces in crystal engineering. Polymorphism in flexible molecules is very common, leading to the development of the crystals of same …
Number of citations: 19 pubs.acs.org
RM Keshk, GEA Elgawad, ER Sallam… - …, 2022 - Wiley Online Library
Three nitrogen‐heterocyclic nicotinonitriles compounds 4, 6‐dimethyl‐2‐(methylamino)‐nicotinonitrile 3; 2‐(dimethylamino)‐4, 6‐dimethyl‐nicotinonitrile 4, 2‐((3‐bromophenyl)‐amino)…
AK Tewari, R Dubey - Arkivoc: Gainesville, FL, 2009 - academia.edu
2-[2-(3-Cyano-4, 6-dimethyl-2-oxo-2H-pyridin-1-ylmethyl) benzyloxy]-4, 6-dimethylnicotinonitrile (1) has been synthesized and characterized by 1 H and 13 C NMR. In solid state, the …
Number of citations: 5 www.academia.edu
AA Abu-Hashem, MA Gouda, FA Badria - European journal of medicinal …, 2010 - Elsevier
Treatment of 6-aminothiouracil (1) with 2,3-dichloroquinoxaline (2) in ethanol/TEA afforded 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one (3), which was refluxed in DMF …
Number of citations: 174 www.sciencedirect.com
H Gaffer, T Khattab - Egyptian Journal of Chemistry, 2017 - journals.ekb.eg
In this research paper, we used 3-aminopyrazolo[3,4-b]pyridine as key intermediate for the synthesis of some pyrazolopyridine azo compounds. The key starting fused heterocyclic 3-…
Number of citations: 25 journals.ekb.eg
SV Gorelov, SP Bondarenko, MS Frasinyuk - Chemistry of Heterocyclic …, 2012 - Springer
Substituted 4-[(3-cyanopyridin-2-yl)thiomethyl]coumarins have been synthesized by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins. Substituted 4-(…
Number of citations: 9 link.springer.com
AS Fouda, AH El-Askalany, AF Melouk… - Journal of Bio-and Tribo …, 2020 - Springer
2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino) nicotinonitrile (DPAN) as new organic derivatives were investigated as corrosion …
Number of citations: 5 link.springer.com
NA Abed, MM Hammouda, MA Ismail… - Journal of …, 2020 - Wiley Online Library
The chemical performance of 5‐bromo‐2‐(bromoacetyl)‐thiophene (1) was tested toward the reaction with numerous bi‐nucleophilic reagents (namely; 2‐aminobenzothiazoles, 2‐…
Number of citations: 14 onlinelibrary.wiley.com
LM Demina, MY Gavrilov, VÉ Kolla… - Pharmaceutical …, 1992 - Springer
Our efforts to cyclize 2-(N-acetyl-4-bromanilino)-4, 6-dimethylnicotinonitrile by treating it with HCI in both benzene and ethanol did not meet with success. This was probably due to steric …
Number of citations: 3 link.springer.com
MH Abdellattif, MMH Arief, AAH Abdel-Rahman… - International Journal of …, 2017
Number of citations: 2

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